molecular formula C18H17ClN4O2S B2700146 3-(1-(2-(2-chlorophenyl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034554-70-4

3-(1-(2-(2-chlorophenyl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

Cat. No. B2700146
CAS RN: 2034554-70-4
M. Wt: 388.87
InChI Key: NDOMUABPUIZCLO-UHFFFAOYSA-N
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Description

This compound is a functionalized cereblon ligand for the development of Thalidomide-based PROTACs . It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It’s amenable for linker attachment via reductive amination, and it’s a basic building block for making a protein degrader library .

Scientific Research Applications

Picogram Determination in Biological Samples

  • A sensitive assay for the determination of a related dopamine D4 receptor antagonist, identified as L-745,870, has been developed for human plasma and urine. Utilizing high-performance liquid chromatography with tandem mass spectrometric detection, this method offers precision and sensitivity for pharmacokinetic studies in human subjects (Chavez-Eng, Constanzer, & Matuszewski, 1997).

Antibacterial Screening

  • A series of novel 1,3,4-thiadiazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles containing a similar structural moiety exhibited moderate antibacterial activity against Bacillus Subtilis and Escherichia Coli (Deshmukh, Karale, Akolkar, & Randhavane, 2017).

Antitumor Activity Evaluation

  • Certain 1,2,4-triazine derivatives bearing piperazine amide moiety, closely related to the mentioned compound, have been synthesized and shown promising antiproliferative effects against breast cancer cells, offering potential as anticancer agents (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).

Solubility and Partitioning in Pharmaceuticals

  • A novel potential antifungal compound of the 1,2,4-triazole class, structurally similar to the compound , was synthesized and characterized. The study of its solubility in various solvents and partitioning processes provides insights valuable for pharmaceutical development (Volkova, Levshin, & Perlovich, 2020).

Synthesis and Characterization

  • The synthesis and characterization of various derivatives involving similar structural motifs have been documented. These studies contribute to the understanding of the chemical properties and potential applications of these compounds (Guillaume, Cuypers, Vervest, Smaele, & Leurs, 2003).

Metabolic Studies

  • The metabolism of a dopamine D(4)-selective antagonist structurally related to the compound was studied in different species. This research aids in understanding the metabolic pathways and potential effects of similar compounds (Zhang, Kari, Davis, Doss, Baillie, & Vyas, 2000).

properties

IUPAC Name

3-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]thieno[3,2-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2S/c19-14-4-2-1-3-12(14)11-16(24)22-8-5-13(6-9-22)23-18(25)17-15(20-21-23)7-10-26-17/h1-4,7,10,13H,5-6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDOMUABPUIZCLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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